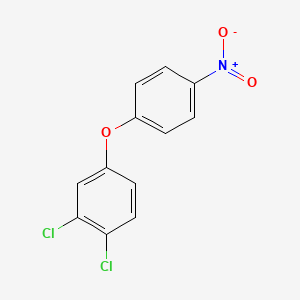

1,2-Dichloro-4-(4-nitrophenoxy)benzene

Descripción general

Descripción

1,2-Dichloro-4-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1,2-Dichloro-4-(4-nitrophenoxy)benzene is currently unknown

Mode of Action

It is known that one of the chlorides in the compound is reactive toward nucleophiles , which suggests that it may interact with its targets through a nucleophilic substitution reaction.

Biochemical Pathways

Given the compound’s reactivity towards nucleophiles , it is possible that it could interfere with various biochemical processes that involve nucleophilic reactions

Result of Action

Given the compound’s potential reactivity towards nucleophiles , it may cause modifications in cellular molecules that could lead to various effects

Action Environment

It is known that the compound is stable under normal conditions , but the effects of various environmental factors such as temperature, pH, and presence of other chemicals on its action and stability are not well studied. Future research should investigate these aspects to gain a better understanding of how the compound’s action is influenced by its environment.

Actividad Biológica

1,2-Dichloro-4-(4-nitrophenoxy)benzene (CAS No. 22532-80-5) is a chlorinated aromatic compound with potential biological activities that have garnered research interest. This article will explore its biological activity, including toxicity, mutagenicity, and environmental impact, supported by data tables and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H7Cl2NO3 |

| Melting Point | 43 °C |

| Boiling Point | 255 °C |

| Solubility | Slightly soluble in water (121 mg/L at 20 °C) |

| Density | 1.56 g/cm³ at 15 °C |

Toxicological Profile

Acute Toxicity

Studies indicate that this compound exhibits acute toxicity with an LD50 greater than 950 mg/kg in rabbits. Symptoms of intoxication include lethargy and weakness, leading to collapse and coma in severe cases .

Chronic Toxicity

Repeated exposure has been linked to hematological effects such as methaemoglobinaemia and changes in blood parameters. A NOAEL (No Observed Adverse Effect Level) of 4 mg/kg body weight/day was determined from a 28-day oral study .

Dermal and Eye Irritation

The compound was found to cause slight skin irritation but did not induce dermal sensitization in humans. Eye irritation was observed but resolved within 72 hours .

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits mutagenic activity in Salmonella typhimurium but not in the HPRT test on CHO cells. Chromosomal aberrations were noted in V79 cells only at cytotoxic concentrations . In Drosophila melanogaster, the compound showed no mutagenic activity under certain conditions but did exhibit mutagenicity following a single injection at toxic doses .

Case Studies

Occupational Exposure

Reports of occupational exposure have highlighted hematological changes among workers, suggesting plausible links to the compound despite mixed exposure conditions complicating direct attribution .

Environmental Impact

Due to its low emissions from manufacturing processes and low bioaccumulation potential, significant indirect exposure through environmental routes is not anticipated . However, the compound's persistence and toxicity raise concerns for ecological health.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

1,2-Dichloro-4-(4-nitrophenoxy)benzene is synthesized through the nitration of 1,2-dichlorobenzene, yielding a mixture that predominantly contains the para-nitro isomer. The compound can also be prepared via chlorination of 4-chloronitrobenzene . Its chemical structure allows for reactivity with nucleophiles, making it a valuable intermediate in organic synthesis.

Industrial Applications

- Agrochemical Intermediates :

-

Pharmaceuticals :

- The compound is involved in synthesizing pharmaceutical agents due to its ability to undergo further chemical transformations. It can be reduced to form active pharmaceutical ingredients that exhibit therapeutic effects.

- Dyes and Pigments :

Environmental Applications

- Bioremediation Studies :

- Toxicological Research :

Case Study 1: Agrochemical Synthesis

A study conducted on the synthesis of herbicides demonstrated that this compound could be effectively transformed into herbicidal compounds through nucleophilic substitution reactions. The efficiency of this transformation was assessed by measuring yield percentages and biological activity against target weeds.

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the persistence and toxicity of this compound in aquatic ecosystems. The research indicated that while the compound has low bioaccumulation potential, it poses acute toxicity risks to fish and invertebrates at concentrations above 3 mg/L .

Table 1: Synthesis Pathways

| Synthesis Method | Yield (%) | Main Products |

|---|---|---|

| Nitration of 1,2-dichlorobenzene | ~85 | 1,2-Dichloro-4-nitrophenol |

| Chlorination of 4-chloronitrobenzene | ~90 | This compound |

Table 2: Toxicity Data

| Organism | Endpoint | Concentration (mg/L) | Effect |

|---|---|---|---|

| Fish (Leuciscus idus) | LC50 (48h) | 3.1 | Acute toxicity |

| Daphnia magna | EC50 (24h) | 3 | Acute toxicity |

| Algae (Scenedesmus obliquus) | ErC50 (48h) | 5.8 | Growth inhibition |

Propiedades

IUPAC Name |

1,2-dichloro-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-11-6-5-10(7-12(11)14)18-9-3-1-8(2-4-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCSUDQYQORVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177049 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-80-5 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.